![molecular formula C11H6BrFO2 B6292826 8-Bromo-3-fluoro-naphthalene-1-carboxylic acid CAS No. 2387597-18-2](/img/structure/B6292826.png)
8-Bromo-3-fluoro-naphthalene-1-carboxylic acid
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Description
Scientific Research Applications
Fluorescent Molecules in Biological, Chemical, and Medical Fields
8-Bromo-3-fluoro-naphthalene-1-carboxylic acid could potentially be used to synthesize derivatives of 1,8-Naphthalimides (NIs), which are widely used as fluorescent molecules in biological, chemical, and medical fields . These NIs show high stability and various fluorescence properties under different conditions .
Labeling Reagents in Biological Systems
The synthesized derivatives of NIs show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features make them excellent labeling reagents in biological systems .
Anticancer Research
Functionalized NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .
Cellular Imaging
Large Stock-shift, high photo stability, and strong fluorescent emission have been observed in many NIs and their derivatives, which prompts NIs used as labeling reagents, solar energy collectors, fluorescent dyes, and reagents for cellular imaging .
Detection of Various Molecules
NIs and their derivatives have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .
Detection of Hydrogen Peroxide and Nitric Oxide in Living Cells
1,8-naphthalimides have been widely used for detection of hydrogen peroxide (H2O2) and nitric oxide (NO) in living cells to understand their biological functions in the cardiovascular and immune systems .
Suzuki–Miyaura Coupling
8-Bromo-3-fluoro-naphthalene-1-carboxylic acid could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Environmental and Toxicological Studies
It has been used in studies of the effects of halogenated aromatic hydrocarbons on the environment, as well as in studies of the toxicological effects of these compounds .
properties
IUPAC Name |
8-bromo-3-fluoronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFLHWGSJSYYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-fluoro-naphthalene-1-carboxylic acid |
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